molecular formula C7H9N3O4 B1367686 ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 1245807-07-1

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B1367686
CAS No.: 1245807-07-1
M. Wt: 199.16 g/mol
InChI Key: XAVAKIWHFFUSFO-UHFFFAOYSA-N
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Description

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at position 5, a methyl group at position 1, and a nitro group at position 3. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Biochemical Analysis

Biochemical Properties

Ethyl 1-methyl-3-nitropyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between Ethyl 1-methyl-3-nitropyrazole-5-carboxylate and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

Ethyl 1-methyl-3-nitropyrazole-5-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, Ethyl 1-methyl-3-nitropyrazole-5-carboxylate can alter gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the formation of a stable enzyme-substrate complex, thereby inhibiting the enzyme’s activity. This compound can also influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to Ethyl 1-methyl-3-nitropyrazole-5-carboxylate can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate have been associated with toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate with these enzymes is crucial for its metabolic fate and overall biological activity .

Transport and Distribution

Within cells and tissues, Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate within tissues can influence its overall biological activity and effectiveness .

Subcellular Localization

The subcellular localization of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetylpyruvate with hydrazine to form the pyrazole ring . The nitro group is introduced through nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Condensation: The compound can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Condensation: Various aldehydes or ketones in the presence of a base.

Major Products Formed:

    Reduction: 1-methyl-3-aminopyrazole-5-carboxylate.

    Hydrolysis: 1-methyl-3-nitropyrazole-5-carboxylic acid.

    Condensation: Pyrazolo[1,5-a]pyrimidines and other fused heterocycles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. A series of synthesized pyrazole compounds have been tested against various pathogens, showcasing promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that certain pyrazole derivatives exhibit selective inhibition of cancer cell lines, suggesting that this compound may play a role in the development of new anticancer therapies. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival .

Agricultural Applications

Herbicide Development

This compound has been explored as a precursor for developing herbicides. Its structural characteristics allow it to interact with plant growth regulators, potentially inhibiting unwanted plant growth while promoting crop health. The synthesis of pyrazole derivatives has led to compounds that can effectively target specific weed species without harming crops .

Synthetic Methodologies

Green Chemistry Approaches

The synthesis of this compound often employs environmentally friendly methodologies, such as using dimethyl carbonate as a reagent instead of more toxic alternatives. This approach not only enhances safety but also reduces the environmental impact associated with chemical synthesis .

Case Studies and Research Findings

Study/Source Application Findings
AntimicrobialDemonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to ampicillin.
AnticancerCertain derivatives showed selective inhibition against cancer cell lines, indicating potential therapeutic use.
Herbicide DevelopmentExplored as a precursor for herbicides with effective targeting capabilities for specific weed species.

Comparison with Similar Compounds

Uniqueness: ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of both the nitro and ester groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for the synthesis of a wide range of derivatives with diverse applications in various fields.

Biological Activity

Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (C₇H₉N₃O₄) is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a nitro group and an ethyl ester functional group. Its molecular weight is approximately 199.16 g/mol, and it is characterized by the following structural formula:

Ethyl 1 methyl 3 nitro 1H pyrazole 5 carboxylate\text{Ethyl 1 methyl 3 nitro 1H pyrazole 5 carboxylate}

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Refluxing with thionyl chloride : This method involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride in methanol, yielding the desired ester with high purity.
  • Esterification reactions : Utilizing different alcohols or acids can modify the reactivity and yield of the compound, allowing for tailored applications in research and industry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)26.00

These findings suggest that compounds containing the pyrazole scaffold, including this compound, may serve as potential anticancer agents.

Herbicidal and Pesticidal Applications

This compound has been explored for its herbicidal properties. Its efficacy against various agricultural pests positions it as a candidate for developing new agrochemicals aimed at enhancing crop protection while minimizing environmental impact.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of specific enzymes : Similar compounds have shown to interfere with metabolic pathways in cancer cells.
  • Induction of apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in malignant cells, offering a promising avenue for cancer treatment.

Case Studies

A notable study evaluated the anticancer potential of several pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, reinforcing the need for further exploration into its therapeutic applications .

Properties

IUPAC Name

ethyl 2-methyl-5-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAKIWHFFUSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239268
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-07-1
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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